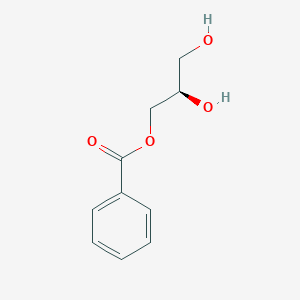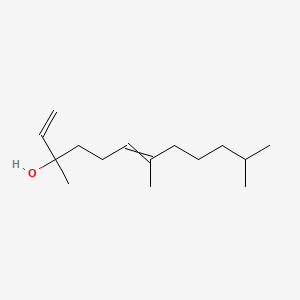
1,6-Dodecadien-3-ol, 3,7,11-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,6-Dodecadien-3-ol, 3,7,11-trimethyl-, also known as nerolidol, is a naturally occurring sesquiterpene alcohol. It is found in the essential oils of various plants, including neroli, ginger, jasmine, lavender, and tea tree. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries .
準備方法
Synthetic Routes and Reaction Conditions
1,6-Dodecadien-3-ol, 3,7,11-trimethyl- can be synthesized through several organic reactions. One common method involves the selective hydrogenation of farnesol in the presence of a catalyst . The reaction conditions typically include a hydrogenation catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production of the compound. Additionally, the purification of the final product is achieved through distillation and chromatography techniques .
化学反応の分析
Types of Reactions
1,6-Dodecadien-3-ol, 3,7,11-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reduction of 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst like palladium or platinum.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Major Products Formed
Oxidation: Ketones or carboxylic acids
Reduction: Saturated alcohols
Substitution: Halogenated derivatives
科学的研究の応用
作用機序
The mechanism of action of 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- involves its interaction with cellular membranes and enzymes. The compound can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death . Additionally, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The molecular targets include membrane lipids and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
類似化合物との比較
1,6-Dodecadien-3-ol, 3,7,11-trimethyl- is similar to other sesquiterpene alcohols such as farnesol and bisabolol. it is unique in its specific aroma profile and its broad spectrum of biological activities .
Similar Compounds
Farnesol: Another sesquiterpene alcohol with a similar structure but different biological activities.
Bisabolol: Known for its anti-inflammatory and soothing properties, commonly used in cosmetics.
特性
CAS番号 |
64611-88-7 |
|---|---|
分子式 |
C15H28O |
分子量 |
224.38 g/mol |
IUPAC名 |
3,7,11-trimethyldodeca-1,6-dien-3-ol |
InChI |
InChI=1S/C15H28O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,11,13,16H,1,7-10,12H2,2-5H3 |
InChIキー |
RAYSJZWIMVHXOA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(=CCCC(C)(C=C)O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
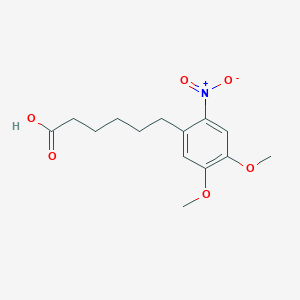
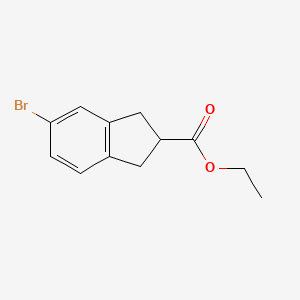
![5-(4-Aminophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B8504517.png)
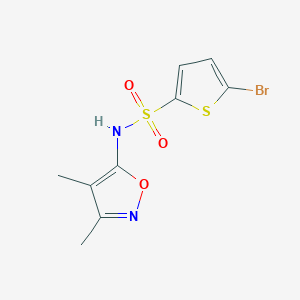
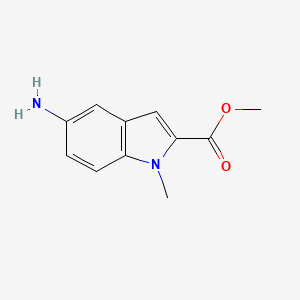
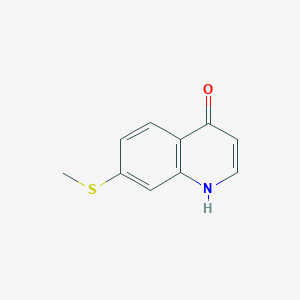
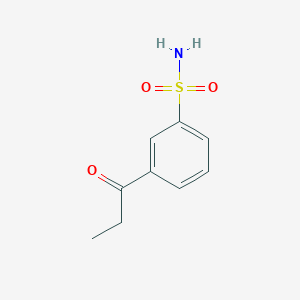
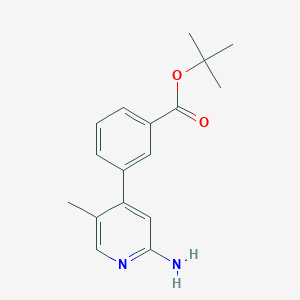
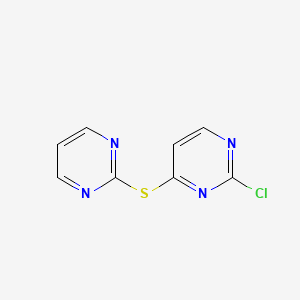
![6-chloro-N-[2-(dimethylamino)ethyl]-N-methylnicotinamide](/img/structure/B8504564.png)

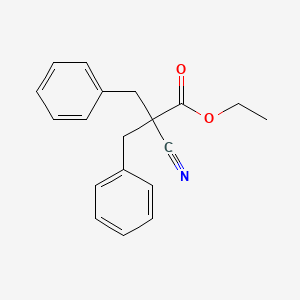
![(3-Chloro-pyrrolo[2,3-b]pyridin-1-yl)-acetic acid](/img/structure/B8504581.png)
